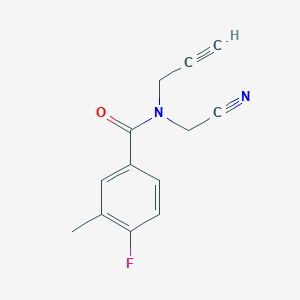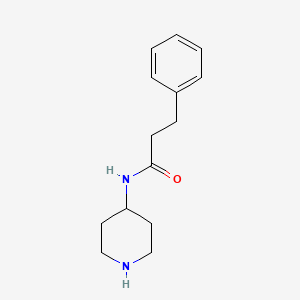
4-(4-Fluorophenyl)-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Fluorophenyl)-2,6-dimethylpyridine is a useful research compound. Its molecular formula is C13H12FN and its molecular weight is 201.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. NMR pH Indicators
4-(4-Fluorophenyl)-2,6-dimethylpyridine and its derivatives are utilized as indicators in 19F NMR pH studies. For instance, the compound 4-(fluoromethyl)-2,6-dimethylpyridine, which is structurally related, has demonstrated significant shifts in 19F chemical shift in response to pH changes, along with a suitable pKa value and good water solubility. This makes it an effective tool for pH measurement in chemical and biochemical research (Amrollahi, 2014).
2. Ion Mobility Spectrometry
Compounds like this compound are studied for their role in ion mobility spectrometry. This technique is valuable in identifying and characterizing chemical substances, especially in environmental and security applications. The reduced mobilities of these compounds, as well as their interaction with ions in various conditions, provide critical data for this purpose (Eiceman, Nazarov, & Stone, 2003).
3. Structural Analysis in Crystallography
The fluorine atom in derivatives of this compound influences the self-assembly and crystal packing of compounds. This is essential in the field of crystallography where understanding the arrangement of atoms in a crystal and their interactions is crucial. Such studies can lead to the development of new materials with desired properties (Shashi, Prasad, & Begum, 2020).
4. Synthesis of Novel Compounds
The derivatives of this compound are used in the synthesis of various novel compounds. For example, the synthesis of (4-fluorophenyl)dimethyltin derivatives involves the use of related compounds. Such syntheses are fundamental in developing new chemicals for various industrial and research applications (Kravtsov, Kvasov, Khazanova, & Fedin, 1973).
5. Fluorescent Polyimides
Compounds like this compound are key in developing novel fluorescent polyimides. These materials have applications in electronics and photonics due to their high thermal stability and unique optical properties. The incorporation of pyridine moieties into polyimides can significantly enhance their fluorescence and solubility, making them suitable for advanced technological applications (Huang et al., 2012).
Properties
IUPAC Name |
4-(4-fluorophenyl)-2,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-7-12(8-10(2)15-9)11-3-5-13(14)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSHUPWQNVBNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido](/img/structure/B2623133.png)







![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2623143.png)

![5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B2623147.png)
![N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2623150.png)
![N-(2,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2623153.png)
